13alpha(21)-Epoxyeurycomanone
Description
Properties
IUPAC Name |
4,5,7,8,17-pentahydroxy-14,18-dimethylspiro[3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-6,2'-oxirane]-9,16-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-7-3-9(21)11(22)16(2)8(7)4-10-17-5-29-19(26,14(16)17)15(25)18(6-28-18)20(17,27)12(23)13(24)30-10/h3,8,10-12,14-15,22-23,25-27H,4-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCOVNGOINOTNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C6(C4(C(C(=O)O3)O)O)CO6)O)(OC5)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection and Extraction Conditions
- Solvents : Methanol, ethanol, or acetone mixed with water (e.g., 70% ethanol/30% water).
- Temperature : 50–90°C, depending on the solvent system.
- Duration : 1.5–8 hours per extraction cycle.
- Solid-to-solvent ratio : 1:10 to 1:100 (plant material-to-solvent).
A study by Chan et al. (1986) demonstrated that methanol extraction at 60°C for 6 hours yielded a crude extract containing 2–5% w/w quassinoids, including this compound.
Fractionation and Chromatographic Separation
The crude extract undergoes fractionation to isolate this compound from other quassinoids and coumarins.
Column Chromatography
Sub-fractions (F-1 to F-5) are pooled based on thin-layer chromatography (TLC) profiles. For example, sub-fraction F-4, enriched with this compound, is further processed via high-performance liquid chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC)
- Column : Semi-preparative Partisil 10 ODS-3 5µ (250 × 7.6 mm).
- Mobile phase : Acetonitrile:water (1:9) at 1.6 mL/min.
- Detection : UV at 210 nm.
This step yields this compound with a specific optical rotation of $$[α]_D^{27}: +32.1°$$ (c 0.11, MeOH).
Crystallization and Final Purification
Recrystallization
Large-Scale Production
Industrial-scale methods employ continuous-flow evaporation and spray drying:
- Evaporation : 70–75°C for 6–10 hours under reduced pressure.
- Spray drying : Inlet air temperature of 165°C, outlet temperature of 75°C.
Analytical Characterization
Structural Confirmation
Quantification
- HPLC : Reverse-phase C18 column with UV detection at 238–272 nm.
- Calibration : Linear range of 0.1–50 µg/mL (R2 > 0.99).
Yield and Stability
| Parameter | Value | Source |
|---|---|---|
| Extraction yield | 2–5% w/w crude extract | |
| HPLC purity | 95–98% | |
| Storage stability | >90% over 12 months at 25°C |
Industrial Optimization
Recent patents highlight process improvements:
Chemical Reactions Analysis
Types of Reactions: 13-alpha-(21)-Epoxyeurycomanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quassinoids.
Reduction: Reduction reactions can convert the epoxide group back to a hydroxyl group.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at low temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of 13-alpha-(21)-Epoxyeurycomanone, each with unique biological activities.
Scientific Research Applications
Antimalarial Activity
Research indicates that 13alpha(21)-Epoxyeurycomanone exhibits potent antimalarial activity against Plasmodium falciparum, the causative agent of malaria. Studies have shown that this compound works synergistically with other quassinoids from Eurycoma longifolia, enhancing efficacy against chloroquine-resistant strains.
Table 1: Antimalarial Activity of Quassinoids
| Compound | Activity | Target |
|---|---|---|
| This compound | Antimalarial | Plasmodium falciparum |
| Eurycomanone | Antimalarial | Plasmodium falciparum |
| 13(21)-Dihydroeurycomanone | Antimalarial | Plasmodium falciparum |
Case Study: A study on chloroquine-resistant Plasmodium falciparum strains demonstrated that a combination of this compound and eurycomanone resulted in a significant reduction in parasitemia levels compared to control groups, showcasing the potential for developing new antimalarial therapies .
Anticancer Properties
The anticancer potential of this compound has been extensively studied, particularly its effects on various cancer cell lines. It has shown promise in inhibiting the growth of breast cancer (MCF-7) cells and other types.
Table 2: Anticancer Activity of this compound
| Cell Line | Effect | Mechanism |
|---|---|---|
| MCF-7 | Decreased viability | Induction of apoptosis |
| HeLa | Reduced proliferation | Up-regulation of p53 protein |
| HepG2 | Cytotoxic effects | Activation of caspases |
Case Study: In vitro experiments revealed that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 cells, with significant apoptosis observed at higher concentrations. The mechanism involved the modulation of apoptotic pathways, including the up-regulation of pro-apoptotic proteins .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating key signaling pathways involved in inflammation. It has been shown to inhibit the NF-κB pathway, leading to reduced levels of inflammatory cytokines.
Mechanism of Action: The interaction with molecular targets involved in cell proliferation and apoptosis contributes to its anti-inflammatory effects. This modulation plays a crucial role in managing inflammatory diseases and conditions .
Pharmacological Significance
The pharmacological significance of this compound is highlighted by its high lipid solubility, which facilitates gastrointestinal absorption and enhances its bioavailability. Its diverse applications make it a candidate for further research and potential therapeutic development.
Other Potential Applications
- Antihyperglycemic Effects: Preliminary studies suggest that this compound may help regulate blood sugar levels, indicating potential use in managing diabetes.
- Aphrodisiac Properties: Traditional uses of Eurycoma longifolia include enhancing male fertility and libido, which may be attributed to the effects of this compound on testosterone synthesis .
Mechanism of Action
The mechanism of action of 13-alpha-(21)-Epoxyeurycomanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, apoptosis, and inflammation.
Pathways Involved: It modulates the NF-κB pathway, leading to the inhibition of inflammatory cytokines. It also affects the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Quassinoids
EP is closely related to other E. longifolia quassinoids, including eurycomanone (EN), 13α,21-dihydroeurycomanone (DHY), and eurycomanol. Below is a detailed comparison of their properties:
Structural and Physicochemical Properties
Key Structural Differences :
Pharmacokinetic and Bioavailability Profiles
Notable Findings:
- Despite having a 4.6-fold lower plasma concentration than EN, EP’s higher bioavailability (24.7% vs. 2.6%) is attributed to its lipid solubility and resistance to degradation .
- EN’s polarity limits its absorption, but it remains the most abundant quassinoid in E. longifolia extracts .
Antimalarial Activity
- EP : IC50 values comparable to chloroquine diphosphate against Plasmodium falciparum but 1.9-fold less potent than EN .
- EN: Most potent antimalarial quassinoid (IC50: 14.72 µg/L vs. EP: 28.1 µg/L) . Synergizes with EP to enhance overall extract efficacy .
- DHY and eurycomanol: Minimal activity due to instability .
Antiulcer and Anti-Angiogenic Effects
- EP: Demonstrates antiulcer activity via unknown mechanisms and inhibits endothelial cell proliferation in angiogenesis assays .
- EN : Primarily linked to antiprotozoal and cytotoxic effects .
URAT1 Inhibition (Hyperuricemia Treatment)
Biological Activity
13α(21)-Epoxyeurycomanone is a quassinoid derived from the roots of Eurycoma longifolia, a medicinal plant traditionally used in Southeast Asia for its various health benefits. This compound has garnered attention for its diverse biological activities, including antimalarial, anticancer, anti-inflammatory, and antihyperglycemic properties. This article synthesizes current research findings on the biological activity of 13α(21)-Epoxyeurycomanone, supported by data tables and case studies.
13α(21)-Epoxyeurycomanone is characterized by its high lipid solubility, which facilitates gastrointestinal absorption. Its molecular structure contributes to its pharmacological effects, particularly in inhibiting certain cellular pathways associated with disease processes.
Antimalarial Activity
Research indicates that 13α(21)-Epoxyeurycomanone exhibits significant antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria. It works synergistically with other compounds found in Eurycoma longifolia, such as eurycomanone, enhancing overall efficacy against malaria strains, including chloroquine-resistant variants .
| Compound | Activity | Target |
|---|---|---|
| 13α(21)-Epoxyeurycomanone | Antimalarial | Plasmodium falciparum |
| Eurycomanone | Antimalarial | Plasmodium falciparum |
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of 13α(21)-Epoxyeurycomanone on various cancer cell lines. It has been shown to induce apoptosis in human lung (A-549) and breast (MCF-7) cancer cells by modulating key apoptotic proteins such as p53 and Bcl-2 . The compound also inhibits the NF-κB signaling pathway, which is crucial in cancer progression.
| Cell Line | Effect | Mechanism |
|---|---|---|
| A-549 | Cytotoxicity | Apoptosis induction |
| MCF-7 | Cytotoxicity | NF-κB inhibition |
Anti-inflammatory Activity
13α(21)-Epoxyeurycomanone exhibits anti-inflammatory properties by suppressing pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) in RAW264.7 macrophage cells. This inhibition is linked to its ability to affect the mitogen-activated protein kinase (MAPK) signaling pathway .
Antihyperglycemic Activity
The compound has also been investigated for its potential antihyperglycemic effects. Studies have shown that it can lower blood glucose levels and enhance insulin sensitivity in vivo, making it a candidate for managing diabetes .
Case Studies
- Antimalarial Study : A study conducted on chloroquine-resistant Plasmodium falciparum strains indicated that a combination of 13α(21)-Epoxyeurycomanone and eurycomanone resulted in a significant reduction in parasitemia levels compared to control groups .
- Cancer Cell Line Study : In vitro experiments demonstrated that treatment with 13α(21)-Epoxyeurycomanone led to a dose-dependent decrease in cell viability of MCF-7 cells, with significant apoptosis observed at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
